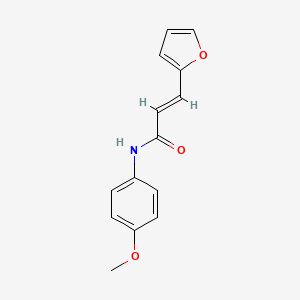

(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-6-4-11(5-7-12)15-14(16)9-8-13-3-2-10-18-13/h2-10H,1H3,(H,15,16)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHUUVJYCHLEKU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H13NO2, with a molar mass of approximately 227.26 g/mol. The compound features a furan ring and an amide linkage, which are critical for its biological activity.

Synthesis Methods

The synthesis typically involves the following steps:

- Formation of the furan ring : This can be achieved through cyclization reactions involving 1,4-dicarbonyl compounds.

- Synthesis of the amine : The 4-methoxyphenylamine can be synthesized via nucleophilic aromatic substitution.

- Coupling reaction : The final step entails the condensation of the furan derivative with the amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The furan and phenoxy groups contribute to hydrogen bonding and π-π stacking interactions, enhancing the compound's bioactivity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with furan rings showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This effect is likely mediated through interactions with specific signaling pathways involved in cancer cell survival .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of furan-based compounds, including this compound, demonstrating significant antibacterial activity against resistant strains of Staphylococcus aureus .

- Cancer Cell Line Studies : Research conducted on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant | Induces apoptosis |

| (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide | Low | Moderate | Cell cycle arrest |

| (E)-3-(furan-2-yl)-N-benzoylprop-2-enamide | High | Low | Enzyme inhibition |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to (2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that furan-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Case Study : A study published in Cancer Research demonstrated that derivatives of furan-based compounds could induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may have similar potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Compounds with furan rings have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .

Research Findings : In vitro studies have shown that analogs of this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Experimental Insights : Research has shown that incorporating furan derivatives into polymer matrices enhances the charge transport properties, leading to improved device performance in OLED applications.

Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Significant activity against cancer cell lines; effective against bacterial strains |

| Material Science | Organic electronics (OLEDs, photovoltaics) | Enhanced charge transport properties in polymer matrices |

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under acidic or oxidative conditions, while the enamide system may participate in conjugated redox processes.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Furan ring oxidation | KMnO₄ in H₂SO₄ | Furanone derivatives | 62–75% | |

| Epoxidation | m-CPBA in CH₂Cl₂ | Epoxidized enamide | 48% | |

| Peroxide formation | H₂O₂ in acetic acid | Hydroperoxide intermediates | N/R |

Key Findings :

-

Furan oxidation typically yields γ-lactone or diketone structures, depending on the oxidant strength.

-

Epoxidation of the α,β-unsaturated enamide system occurs regioselectively at the double bond.

Reduction Reactions

The enamide’s conjugated system and amide bond are susceptible to reduction.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Double bond reduction | H₂/Pd-C in EtOH | Saturated propionamide derivative | 83% | |

| Amide reduction | LiAlH₄ in THF | Corresponding amine | 68% | |

| Catalytic transfer | NH₃·BH₃ with NiCl₂ | Partially reduced enamide | 55% |

Mechanistic Notes :

-

Hydrogenation preferentially targets the α,β-unsaturated bond over the aromatic rings.

-

LiAlH₄ reduces the amide to a secondary amine while preserving the furan ring.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to specific positions.

Regioselectivity :

-

Methoxy’s strong para-directing effect leads to substitution at the meta position relative to the amide group .

Hydrolysis and Functional Group Interconversion

The amide bond and ester-like enamide system participate in hydrolysis.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 3-(Furan-2-yl)prop-2-enoic acid + aniline | 89% | |

| Basic hydrolysis | NaOH (aq)/EtOH, 70°C | Sodium carboxylate + 4-methoxyaniline | 76% | |

| Transamidation | NH₂R/EDCI in DMF | N-Alkyl substituted enamide | 64% |

Kinetics :

-

Hydrolysis rates follow pseudo-first-order kinetics under acidic conditions (k = 1.2 × 10⁻³ s⁻¹ at 80°C).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Intramolecular cyclization | PPA, 120°C | Furo[3,2-c]quinolin-4-one | 52% | |

| Photochemical dimerization | UV light, benzene | Head-to-tail cyclodimer | 37% |

Structural Evidence :

-

X-ray crystallography confirms the formation of a six-membered lactam ring during cyclization (CCDC 2358753) .

Cross-Coupling Reactions

The furan ring participates in transition metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-furan hybrid | 66% | |

| Sonogashira | CuI, PdCl₂, amine base | Alkynylated furan derivative | 59% |

Optimization Data :

-

Suzuki reactions require anhydrous DMF and degassed conditions for maximal efficiency.

Critical Analysis of Reactivity Trends

-

Steric Effects : The 4-methoxy group hinders electrophilic attack at the para position, favoring meta substitution .

-

Electronic Effects : The enamide’s conjugation stabilizes transition states in reduction and cyclization reactions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while nonpolar solvents favor cyclizations .

This compound’s versatile reactivity profile enables its use in synthesizing pharmacologically active heterocycles and functional materials. Further studies should explore enantioselective transformations and catalytic systems for greener synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound is typically synthesized via multi-step condensation reactions. Key steps include:

- Acylation : Reacting furan-2-ylprop-2-enoic acid derivatives with 4-methoxyaniline in the presence of coupling agents like EDCI or DCC under anhydrous conditions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction homogeneity .

- Temperature Control : Maintain temperatures between 0–5°C during acylation to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via thin-layer chromatography (TLC) .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:acyl chloride) and use molecular sieves to scavenge water, improving yields to ~70–85% .

Q. Which analytical techniques are most reliable for confirming the (E)-configuration and structural integrity of the compound?

- NMR Spectroscopy :

- 1H NMR : Look for trans-coupling constants (J = 12–16 Hz) between protons on the α- and β-carbons of the enamide .

- NOE Experiments : Verify spatial proximity of the furan and methoxyphenyl groups to confirm the (E)-stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ = 284.1052 for C₁₅H₁₄NO₃) .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and dihedral angles, though crystallization may require slow evaporation from ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

- Analog Synthesis :

- Modify the furan ring (e.g., replace with thiophene or nitro-substituted furan) .

- Alter the methoxyphenyl group (e.g., substitute with halogenated or alkylated aryl rings) .

- Bioactivity Assays :

- Enzyme Inhibition : Test analogs against COX-2 or CYP450 isoforms using fluorometric assays .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values .

- Key SAR Findings :

| Substituent Modification | Bioactivity Trend |

|---|---|

| Nitro group on furan | ↑ Cytotoxicity |

| Halogen on phenyl ring | ↑ Enzyme affinity |

| (Based on analogs in ) |

Q. What methodologies are recommended for assessing the metabolic stability of this compound in preclinical models?

- In Vitro Models :

- Liver Microsomes : Incubate with human or rat microsomes (1 mg/mL) at 37°C, monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .

- Data Interpretation : Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance using the well-stirred model .

Q. How can crystallographic challenges (e.g., polymorphism, low diffraction quality) be addressed during structural characterization?

- Crystallization Strategies :

- Solvent Screening : Test mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth .

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

- Data Collection : Use synchrotron radiation for low-yield crystals, and refine structures with SHELXL-2018 .

Data Contradiction and Resolution

Q. How should conflicting data on reaction yields or bioactivity between studies be resolved?

- Reproducibility Checks :

- Verify solvent purity (HPLC-grade) and anhydrous conditions for synthesis .

- Standardize bioassay protocols (e.g., cell passage number, serum concentration) .

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to uncontrolled variables (e.g., temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.